molecular formula C12H18N2 B3023102 2-(2-Methylpiperidin-1-yl)aniline CAS No. 67150-20-3

2-(2-Methylpiperidin-1-yl)aniline

Cat. No. B3023102
CAS RN: 67150-20-3
M. Wt: 190.28 g/mol
InChI Key: OJEQLKXEYHRRDW-UHFFFAOYSA-N
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Description

“2-(2-Methylpiperidin-1-yl)aniline” is an organic compound with the molecular formula C12H18N2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is a precursor to many industrial chemicals, and its main use is in the manufacture of precursors to polyurethane .


Synthesis Analysis

The synthesis of aniline derivatives has been extensively studied. For instance, a series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized . The structures and composition of the polymers were confirmed by various spectroscopic techniques . Another study discussed the synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylpiperidin-1-yl)aniline” has been characterized based on spectral data such as IR, H–NMR, mass spectrometry, and X-ray single crystal diffraction analysis .


Chemical Reactions Analysis

Piperidine derivatives, including “2-(2-Methylpiperidin-1-yl)aniline”, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Aniline, the parent compound of “2-(2-Methylpiperidin-1-yl)aniline”, is a yellowish to brownish oily liquid with a musty, fishy odor . It has a boiling point of about 184°C and a melting point of about -6°C . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Scientific Research Applications

1. Electroluminescence Application

A study by Vezzu et al. (2010) discusses the synthesis and structure of various aniline derivatives including N,N-di(3-(4-methyl-1H-pyrazol-1-yl)phenyl)aniline. These compounds were used to produce tetradentate bis-cyclometalated platinum(II) complexes. These complexes showed potential for electroluminescence applications, particularly in organic light-emitting diodes (OLEDs), demonstrating excellent performance with high external quantum efficiency (Vezzu et al., 2010).

2. Catalytic Synthesis

Koten et al. (1998) investigated ruthenium-complex catalyzed N-(cyclo)alkylation of aromatic amines with diols. Their work includes the synthesis of N-phenylpiperidine from aniline, illustrating the role of certain aniline derivatives, including 2-(2-Methylpiperidin-1-yl)aniline, in catalytic synthesis processes (Koten et al., 1998).

3. Inhibitors of Src Kinase Activity

Boschelli et al. (2001) optimized analogues of quinolinecarbonitriles as potent inhibitors of Src kinase activity. These analogues, including compounds with substituted anilines, showed significant potential in inhibiting Src-mediated cell proliferation, indicating their use in cancer research and treatment (Boschelli et al., 2001).

4. Synthesis of Polyaniline Derivatives for Sensor Applications

Mustafin et al. (2021) synthesized new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, highlighting the impact of substituents on polymer characteristics. These polymers demonstrated high sensitivity to moisture and ammonia, showing promise for chemical sensor applications (Mustafin et al., 2021).

5. Development of Hypoxic-Cytotoxic Agents

Ortega et al. (2000) synthesized new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with different aniline derivatives. These compounds showed significant potential as hypoxic-cytotoxic agents, important for cancer research (Ortega et al., 2000).

6. Catalysis in Eco-friendly Water

Rao et al. (2014) developed a complex of 2-(methylthio)aniline with palladium(II), demonstrating its efficiency as a catalyst for Suzuki-Miyaura C-C coupling in water. This showcases the role of such aniline derivatives in green chemistry and eco-friendly catalytic processes (Rao et al., 2014).

7. Chemosensors for Aluminum Ion Detection

Shree et al. (2019) designed 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives as efficient chemosensors for Al3+ ions. These compounds, with aniline derivatives, showed high selectivity and sensitivity, useful for environmental monitoring and healthcare applications (Shree et al., 2019).

8. Anticorrosive Behavior in Carbon Steel Corrosion

Dagdag et al. (2019) investigated the anticorrosive behavior of aromatic epoxy monomers, including 2-((oxiran-2-ylmethyl)thio)aniline derivatives, on carbon steel corrosion. These monomers demonstrated effective corrosion inhibition, indicating their significance in industrial applications (Dagdag et al., 2019).

Safety And Hazards

Aniline, a related compound, is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(2-Methylpiperidin-1-yl)aniline”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-(2-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-6-4-5-9-14(10)12-8-3-2-7-11(12)13/h2-3,7-8,10H,4-6,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEQLKXEYHRRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpiperidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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